Itraconazole Impurity B

Description

Systematic Nomenclature and Regulatory Designations

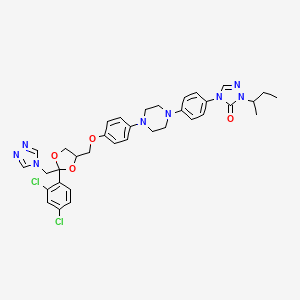

This compound possesses multiple systematic nomenclature designations that reflect its complex structural architecture and regulatory classification status. The compound is officially designated with Chemical Abstracts Service registry number 854372-77-3, establishing its unique chemical identity within pharmaceutical reference databases. The International Union of Pure and Applied Chemistry systematic name for this compound is rel-4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one. Alternative nomenclature systems designate this compound as 4-(4-(4-(4-(((2RS,4SR)-2-((4H-1,2,4-Triazol-4-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-sec-butyl-2H-1,2,4-triazol-3(4H)-one.

The regulatory framework established by the European Pharmacopoeia specifically classifies this compound as Itraconazole European Pharmacopoeia Impurity B, while the United States Pharmacopeia identifies it as the 4-triazolyl isomer impurity. The compound is alternatively recognized under the designation Itraconazole N4-Isomer, reflecting its structural relationship to the parent pharmaceutical compound through isomerization of the triazole positioning. Within pharmaceutical quality control specifications, this impurity is subject to stringent limits, with regulatory monographs establishing maximum acceptable concentrations of 0.5% relative to the active pharmaceutical ingredient content.

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound exhibits remarkable structural complexity, characterized by a molecular formula of C35H38Cl2N8O4 and a corresponding molecular weight of 705.63 daltons. The compound maintains the fundamental triazole antifungal scaffold architecture while demonstrating critical structural modifications that distinguish it from the parent itraconazole molecule. The structural framework encompasses three distinct molecular regions: a dichlorophenyl-substituted dioxolane ring system, a central phenyl-piperazine-phenyl linker chain, and a triazolone side chain terminating in a sec-butyl substituent.

The stereochemical configuration of this compound presents particular analytical complexity due to the presence of multiple chiral centers within the molecular framework. The compound contains three asymmetric carbon atoms, designated as positions 2, 4, and 2' according to established pharmaceutical nomenclature conventions. The dioxolane ring system exhibits (2R,4S) stereochemical configuration, establishing a cis-relationship between the substituents at these positions. The sec-butyl side chain contributes an additional stereocenter at the 2' position, resulting in the potential formation of multiple stereoisomeric forms within pharmaceutical preparations.

Structural analysis reveals that the key distinguishing feature of this impurity involves the positioning of the triazole functionality within the dioxolane region of the molecule. Comparative molecular modeling studies demonstrate that the triazole ring adopts the 4H-1,2,4-triazol-4-yl configuration rather than the 1H-1,2,4-triazol-1-yl arrangement characteristic of the parent itraconazole compound. This structural modification significantly impacts the three-dimensional molecular geometry and subsequently influences the physicochemical properties and biological activity profiles of the compound.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural elucidation capabilities for this compound, with proton nuclear magnetic resonance spectroscopy revealing characteristic resonance patterns that distinguish this impurity from related pharmaceutical compounds. Detailed spectroscopic investigations conducted using 400 MHz Fourier transform nuclear magnetic resonance instrumentation in deuterated chloroform solvent systems demonstrate specific chemical shift patterns that serve as definitive identification markers. The proton nuclear magnetic resonance spectrum exhibits characteristic multiplet patterns at 0.801 parts per million (triplet, coupling constant 7.2 Hz, 3H) corresponding to the methyl terminus of the sec-butyl side chain, and at 1.291 parts per million (doublet, coupling constant 6.6 Hz, 3H) representing the methyl branch point.

The piperazine ring system contributes distinctive resonance patterns within the 3.17-3.32 parts per million region, with multiple overlapping signals integrating for four protons each, reflecting the characteristic N-CH2-CH2-N connectivity pattern. Aromatic proton resonances appear as complex multiplet patterns between 6.86-8.41 parts per million, with specific chemical shift values providing detailed information regarding the substitution patterns and electronic environments of the phenyl ring systems. The triazole functionality generates characteristic downfield resonances at 8.317 and 8.408 parts per million, appearing as distinct singlet patterns that confirm the presence of the modified triazole configuration.

Carbon-13 nuclear magnetic resonance spectroscopic analysis employs distortionless enhancement by polarization transfer techniques to provide detailed carbon framework identification. The spectroscopic data reveals specific carbon chemical shifts that correspond to the various structural components, including the dichlorophenyl carbons, dioxolane ring carbons, piperazine carbons, and triazolone carbonyl carbon. Two-dimensional nuclear magnetic resonance experiments, including gradient double quantum correlation spectroscopy, gradient heteronuclear single quantum correlation, and gradient heteronuclear multiple bond correlation, provide comprehensive connectivity information that confirms the complete structural assignment.

Mass spectrometric analysis employs electrospray ionization techniques operating in positive ion mode to generate characteristic molecular ion patterns. The protonated molecular ion appears at mass-to-charge ratio 705.24, consistent with the molecular formula C35H38Cl2N8O4. Characteristic isotopic abundance patterns reflect the presence of two chlorine atoms within the molecular structure, generating distinctive isotope cluster patterns that serve as confirmatory identification markers. Tandem mass spectrometry experiments reveal diagnostic fragmentation patterns, with characteristic product ions appearing at mass-to-charge ratio 475, maintaining the isotopic chlorine signature throughout the fragmentation process.

Infrared spectroscopic analysis provides complementary structural information through characteristic vibrational frequency patterns. The spectroscopic profile exhibits specific absorption bands corresponding to the various functional groups within the molecular framework, including triazolone carbonyl stretching frequencies, aromatic carbon-carbon stretching modes, and characteristic N-H and C-H stretching patterns. Ultraviolet-visible spectroscopic analysis demonstrates characteristic absorption maxima that reflect the extended aromatic chromophore systems within the molecular architecture, with detection wavelengths optimized at 235 nanometers for analytical applications.

Crystallographic Properties and Solid-State Behavior

The crystallographic properties and solid-state behavior of this compound demonstrate characteristic features that influence its physical stability, analytical detection, and pharmaceutical processing behavior. X-ray powder diffraction analysis reveals specific crystalline patterns that distinguish this impurity from the parent itraconazole compound and related structural analogs. The diffraction profile exhibits characteristic reflection patterns that maintain consistency across various sample preparations, indicating stable crystalline form behavior under standard storage and handling conditions.

Thermal analysis employing differential scanning calorimetry techniques demonstrates specific melting point characteristics and thermal transition behaviors that serve as additional identification parameters for this impurity compound. The thermal profile reveals distinct endothermic transitions that correspond to crystal lattice disruption and molecular reorganization processes during heating cycles. These thermal characteristics provide valuable information for pharmaceutical processing optimization and storage condition establishment.

Morphological analysis utilizing scanning electron microscopy reveals characteristic crystal habit and particle size distribution patterns that influence the compound's analytical behavior and physical properties. The crystalline morphology demonstrates consistent particle geometry across different preparation batches, with characteristic surface features that reflect the underlying molecular packing arrangements within the crystal lattice structure.

Solubility characteristics in various pharmaceutical solvents demonstrate specific dissolution behavior patterns that impact analytical method development and purification processes. The compound exhibits favorable solubility in chloroform and other organic solvents commonly employed in pharmaceutical analysis, while demonstrating limited aqueous solubility characteristics typical of related triazole compounds. These solubility properties directly influence the selection of appropriate analytical conditions for chromatographic separation and quantitative determination methods.

Properties

CAS No. |

854372-77-3 |

|---|---|

Molecular Formula |

C35H38Cl2N8O4 |

Molecular Weight |

705.6 g/mol |

IUPAC Name |

2-butan-2-yl-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)42-14-16-43(17-15-42)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-41-22-38-39-23-41)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m1/s1 |

InChI Key |

VRJGLVXBWFZNCZ-AVQIMAJZSA-N |

SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |

Isomeric SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one ; Itraconazole N4-Isomer ; (1,2,4-Triazol-4-yl) Itraconazole |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Itraconazole Impurity B, like Itraconazole, primarily targets the fungal cytochrome P450 enzyme 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes.

Mode of Action

The mode of action of this compound involves the inhibition of the 14α-demethylase enzyme . The azole nitrogen atoms in the chemical structure of Itraconazole form a complex with the active site, or the haem iron, of the enzyme. This interaction inhibits the enzyme’s function, preventing the conversion of lanosterol to ergosterol. This disruption in ergosterol synthesis results in an accumulation of 14α-methyl sterols, which are toxic to the fungal cell and lead to alterations in the fungal cell membrane.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the 14α-demethylase enzyme, the compound disrupts the conversion of lanosterol to ergosterol. This disruption leads to a decrease in ergosterol levels and an increase in 14α-methyl sterols, causing toxicity and alterations in the fungal cell membrane.

Pharmacokinetics

Itraconazole is well-absorbed and highly protein-bound, with a reported elimination half-life of 20 hours. It is metabolized by cytochrome P450 3A4 to several metabolites, including hydroxy-itraconazole, which also has antifungal activity

Result of Action

The result of this compound’s action is the disruption of fungal cell membrane integrity due to the alteration in the composition of sterols. This disruption can lead to the leakage of cellular contents and ultimately cell death.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the solubility and absorption of the compound. Additionally, the presence of food can enhance the absorption of Itraconazole, potentially influencing the bioavailability of this compound. .

Biochemical Analysis

Biochemical Properties

Itraconazole Impurity B, like Itraconazole, is likely to interact with various enzymes and proteins. Itraconazole is known to inhibit the biosynthesis of ergosterol, a major component of the cell membrane of yeast and fungal cells. It’s plausible that this compound may have similar interactions, but specific studies are needed to confirm this.

Cellular Effects

Given its structural similarity to Itraconazole, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

Itraconazole is a well-established antifungal agent belonging to the triazole class, primarily used to treat various fungal infections. Its biological activity is largely attributed to its ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. However, the presence of impurities, such as Itraconazole Impurity B, can influence its pharmacological properties and efficacy. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and implications in clinical settings.

Structure and Characteristics

This compound is one of several impurities that can arise during the synthesis or degradation of itraconazole. Understanding its chemical structure is crucial for assessing its biological activity. The impurity's formation typically involves alterations to the core itraconazole structure, including modifications to the piperazine ring and other substituents.

Table 1: Structural Characteristics of Itraconazole and Its Impurities

| Compound | Molecular Formula | Retention Time (min) | Mass (m/z) |

|---|---|---|---|

| Itraconazole | C35H38Cl2N8O4 | 44.08 | 705 |

| This compound | C35H38Cl2N8O4 - X | 16.50 | 707 |

Biological Activity and Efficacy

Recent studies indicate that the efficacy of itraconazole can be influenced by its impurities. For instance, research has shown that certain impurities can enhance or diminish the overall antifungal activity of itraconazole formulations .

Case Study: Clinical Efficacy

In a clinical study comparing different formulations of itraconazole, including those with varying impurity profiles, it was found that patients receiving formulations with lower impurity levels exhibited higher cure rates for dermatophytosis. The study reported a complete cure rate of 69% in patients treated with super-bioavailable itraconazole compared to 46% in those receiving conventional formulations . This suggests that the presence and type of impurities may significantly impact therapeutic outcomes.

Pharmacokinetics and Toxicology

Itraconazole is known for its complex pharmacokinetics, characterized by non-linear absorption and extensive metabolism via the CYP3A4 enzyme system . The presence of impurities like this compound can potentially alter these pharmacokinetic parameters by affecting absorption rates or metabolic pathways.

Table 2: Pharmacokinetic Profile of Itraconazole

| Parameter | Value |

|---|---|

| Bioavailability | Variable (dependent on formulation) |

| Metabolism | Hepatic (CYP3A4 pathway) |

| Excretion | Fecal (3-18% parent drug) |

Scientific Research Applications

Pharmaceutical Formulations

1.1 Role in Drug Development

The characterization and quantification of impurities like Itraconazole Impurity B are crucial for the development of safe and effective pharmaceutical products. Regulatory agencies, including the FDA and ICH, mandate stringent controls on impurities to ensure patient safety.

- Stability Studies : Research indicates that this compound can form during the degradation of itraconazole under stress conditions (e.g., heat, light). Understanding its formation helps in optimizing storage conditions and improving formulation stability .

- Formulation Enhancement : The presence of impurities can affect the bioavailability of itraconazole. Formulation scientists explore various excipients to mitigate these effects while maintaining therapeutic efficacy .

Analytical Methodologies

2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a primary analytical technique used to detect and quantify this compound in pharmaceutical preparations. Various studies have developed robust HPLC methods for this purpose:

- Method Development : A reverse-phase HPLC method was established using a Thermo Hypersil BDS C18 column, allowing for the effective separation of itraconazole from its impurities, including Impurity B. The mobile phase was optimized to achieve high resolution and sensitivity .

- Validation Parameters : Studies report on parameters such as linearity, accuracy, precision, and limits of detection for quantifying this compound during routine quality control processes .

| Parameter | Value |

|---|---|

| Linearity | R² = 0.9999 |

| Limit of Detection | 0.8 µg/mL |

| Recovery Rate | 98.5% - 105.1% |

Therapeutic Implications

3.1 Potential Repurposing

Recent studies suggest that impurities in established drugs may exhibit unique biological activities that could be explored for therapeutic benefits:

- Antifungal Activity : Preliminary investigations have indicated that this compound might possess antifungal properties comparable to or synergistic with those of itraconazole itself . This opens avenues for further research into its potential use as an adjunct therapy.

- Biodistribution Studies : The analytical methods developed for detecting this compound can also be applied in pharmacokinetic studies to understand its distribution within biological systems, potentially revealing new therapeutic applications .

Case Studies

Several case studies illustrate the importance of monitoring this compound:

- Case Study 1 : A stability study demonstrated that formulations with high levels of this compound showed reduced efficacy in vivo compared to those with lower impurity levels. This finding underscores the need for rigorous impurity profiling during drug development .

- Case Study 2 : A recent study utilized advanced chromatographic techniques to isolate and characterize this compound from degraded samples, providing insights into its chemical structure and potential effects on drug performance .

Comparison with Similar Compounds

Itraconazole vs. Its Impurities

- Itraconazole : Contains a butyl group at the 2-position and a 1,2,4-triazol-1-yl attachment.

- Impurity B : Substitutes the butyl group with a 1-methylpropyl side chain and shifts the triazole ring to the 1,2,4-triazol-4-yl position .

- Impurity F: Shares the butyl group with itraconazole but differs in stereochemistry or minor substituents .

Chromatographic Behavior :

Posaconazole Impurity B

- Structure : N-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)-N-(2-(N-(4-(1-((2S,3S)-2-hydroxypentan-3-yl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl)formamido)ethyl)formamide.

- Key Differences :

- Fluorophenyl substituents instead of chlorophenyl.

- A hydroxypentan-3-yl group absent in Itraconazole Impurity B.

- Analytical Methods : Characterized via NMR, HPLC, and mass spectrometry, similar to itraconazole impurities .

Isavuconazole Impurities

Fluconazole Impurities

- General Profile : Fluconazole impurities vary widely across manufacturers, including desfluoro derivatives and hydroxylated byproducts .

- Comparison :

Analytical and Regulatory Considerations

Analytical Challenges

Regulatory Standards

- Pharmacopeias: USP/EP: Specify impurity limits (typically ≤0.15% for unknown impurities) and require full structural characterization . Certification: Impurity standards (e.g., from Simson Pharma) include ISO 17034-compliant Certificates of Analysis (CoA) with NMR, HPLC, and mass spectrometry data .

- Quality Control : Multi-traceability to USP, EP, and BP standards ensures global compliance .

Data Tables

Table 1: Structural Comparison of Azole Impurities

| Compound | Key Substituents | Side Chain | Triazole Position |

|---|---|---|---|

| This compound | 2,4-Dichlorophenyl, piperazinyl | 1-Methylpropyl | 1,2,4-Triazol-4-yl |

| Posaconazole Impurity B | 2,4-Difluorophenyl, hydroxypentan-3-yl | Formamide-linked | 1,2,4-Triazol-1-yl |

| Fluconazole Impurity A | Desfluoro derivative | None | 1,2,4-Triazol-1-yl |

Preparation Methods

Origins in Itraconazole Synthesis

Impurity B arises predominantly during the condensation and cyclization steps of itraconazole synthesis. Patent CN106146480B outlines a multi-step route starting from (R)-(+)-epoxy prapanol, involving trityl protection, benzyl alcohol-mediated epoxy ring opening, and esterification with 2,4-dichlorobenzoyl chloride. The critical juncture for Impurity B formation occurs during the β-silylation alcohol elimination and stereoselectivity cyclization steps. Inadequate control of reaction temperature or catalyst loading during these stages leads to incomplete regioselectivity, resulting in stereoisomeric byproducts, including Impurity B.

Key Reaction Parameters Influencing Impurity Formation

-

Temperature : Elevated temperatures (>60°C) during iodine-mediated alkene addition (Step 6 in CN106146480B) favor side reactions that generate Impurity B.

-

Catalyst Purity : Residual traces of magnesium or chloromethyl trimethylsilane in Step 4 correlate with increased impurity levels.

-

Solvent Choice : Polar aprotic solvents like DMF or DMSO amplify nucleophilic substitution side reactions, particularly during triazole sodium substitution (Step 7).

Isolation and Purification Methods

Crystallization-Based Separation

Patent CN109293642A details a polishing purification method using dichloromethane-methanol co-solvents combined with activated carbon-silica gel adsorption. This protocol reduces Impurity B content from 1.2% to <0.15% in final itraconazole batches. The process leverages differential solubility:

Chromatographic Techniques

Structural Elucidation and Analytical Profiling

Spectroscopic Characterization

Differentiation from Itraconazole

Impurity B differs structurally by the trans-configuration at the dioxolane ring and an unsubstituted triazole nitrogen. This configuration reduces hydrogen-bonding capacity, explaining its earlier elution in chromatographic systems compared to the cis-configured parent drug.

Comparative Data on Preparation Methods

Mitigation Strategies in Industrial Production

Process Optimization

Q & A

Q. What chromatographic methods are recommended for separating Itraconazole Impurity B from the active pharmaceutical ingredient (API) and other impurities?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method. A validated protocol using a C18 column with a gradient mobile phase (phosphate buffer and acetonitrile) achieves baseline separation, with Impurity B eluting at ~5.3–5.4 minutes. Critical validation parameters include specificity, linearity (2–10 µg/mL), and precision (RSD <2%) . Method optimization should follow ICH Q2(R2) guidelines, incorporating spiking studies to confirm discrimination from co-eluting peaks .

Q. What regulatory thresholds apply to this compound in pharmaceutical products?

Pharmacopeial standards (e.g., European Pharmacopoeia) specify that individual unspecified impurities like Impurity B must not exceed 0.5%, and total impurities should remain below 1.25%. These align with ICH Q3B(R2) guidelines for impurity control in drug products, requiring rigorous analytical validation to ensure compliance .

Q. How is the structural identity of this compound confirmed during impurity profiling?

Structural elucidation combines high-resolution mass spectrometry (HRMS) for exact mass determination (e.g., molecular ion at m/z 707.61 for [M+H]⁺) and 2D NMR spectroscopy (¹H-¹³C HMBC, HSQC) to confirm connectivity. Key NMR signals include the N-formyl proton (δ 8.2 ppm) and correlations to adjacent carbons. Synthetic reference standards are used for comparative validation .

Advanced Research Questions

Q. What experimental strategies resolve co-elution challenges between this compound and structurally similar impurities?

Method development involves systematic optimization of:

- Mobile phase pH (2.5–3.0 adjusted with phosphoric acid)

- Column temperature (25–40°C)

- Gradient profile (acetonitrile content from 20% to 50% over 15 minutes) Chemometric tools like central composite design can identify critical factors affecting resolution. Demonstrated resolution ≥2.0 between Impurity B and adjacent peaks ensures robustness .

Q. How are forced degradation studies designed to evaluate the stability-indicating capability of methods for this compound?

Stress testing under acidic (1M HCl), basic (1M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (1.2 million lux·hr) conditions generates degradation products. The analytical method must resolve Impurity B from degradation peaks, with peak purity verified via photodiode array detection (PDA). Validation follows ICH Q1A (stability testing) and Q2(R2) (method specificity) .

Q. What methodologies assess the genotoxic potential of this compound during impurity qualification?

- In silico assessment : Computational tools (e.g., Derek Nexus) evaluate structural alerts for mutagenicity.

- In vitro testing : Ames test (bacterial reverse mutation assay) at concentrations up to 500 µg/plate.

- Analytical sensitivity : LC-MS/MS methods with limits of quantification (LOQ) ≤1 ppm. If genotoxicity is confirmed, control strategies adhere to ICH Q3A (qualification thresholds) and M7 (mutagenic impurities) .

Q. How do ICH guidelines inform the control strategy for this compound in drug development?

- ICH Q3A(R2) : Defines reporting, identification, and qualification thresholds for impurities in drug substances.

- ICH Q3B(R2) : Specifies acceptance criteria for impurities in drug products, including maximum daily exposure limits.

- ICH Q6A : Outlines analytical procedure validation requirements. These guidelines mandate impurity profiling, stability studies, and method validation to ensure patient safety .

Q. What advanced spectroscopic techniques differentiate this compound from isomeric impurities?

- Chiral chromatography : Using cellulose-based columns to separate enantiomers.

- NMR diffusion-ordered spectroscopy (DOSY) : Distinguishes isomers based on molecular size differences.

- X-ray crystallography : Resolves absolute configuration for stereoisomers. These techniques complement HPLC-MS data to confirm structural uniqueness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.